2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol
Vue d'ensemble
Description
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol, also known as AG-1024, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol works by inhibiting the activity of IGF-1R, which is a receptor that plays a critical role in cell growth and survival. By blocking this receptor, 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It also has the potential to enhance the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its potency can vary depending on the cell line and experimental conditions used.
Orientations Futures
There are several potential future directions for research on 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol. One area of interest is in combination therapy, where 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol is used in conjunction with other cancer treatments to enhance their efficacy. Another potential direction is in the development of more potent and selective IGF-1R inhibitors. Finally, there is also interest in exploring the potential of 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol in other disease areas, such as diabetes and neurodegenerative disorders.
Applications De Recherche Scientifique
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It also has the potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-4-9(14(20)11(16)5-10)6-17-12-3-1-2-8-7-18-19-13(8)12/h1-5,7,17,20H,6H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZIPPWEKCIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.